2,2',3,3',4,6,6'-Heptachlorobiphenyl

Descripción

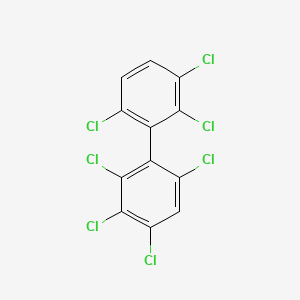

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-6(15)3-7(16)11(18)12(9)19/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMYRFJAJNYBRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074161 |

Source

|

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-65-7 |

Source

|

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,6,6'-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6Y9402K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to the Chemical Properties and Analysis of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB-173)

Prepared by: Gemini, Senior Application Scientist

Introduction

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1] However, their production was banned in many countries, including the United States in 1979, due to their persistence in the environment, ability to bioaccumulate, and significant toxic effects.[1][2] This guide focuses on a specific congener, 2,2',3,3',4,6,6'-Heptachlorobiphenyl, also known as PCB-173. Understanding the distinct chemical and physical properties of individual congeners like PCB-173 is critical for researchers, toxicologists, and environmental scientists to assess its environmental fate, toxicological risk, and to develop robust analytical methods for its detection. This document provides a comprehensive overview of PCB-173, from its molecular structure to detailed analytical protocols, designed for a technical audience in research and development.

Section 1: Chemical Identity and Structure

The identity of a chemical compound is fundamentally defined by its structure and nomenclature. These identifiers are crucial for regulatory compliance, scientific literature searches, and ensuring the correct compound is being studied.

-

IUPAC Name: 1,2,3,4,7-pentachloro-5-(2,3-dichlorophenyl)benzene

-

CAS Number: 52663-65-7[3]

-

PCB Congener Number: 173

The structure of PCB-173 consists of a biphenyl backbone with seven chlorine atoms attached at the 2,2',3,3',4,6,6' positions. The specific arrangement of these chlorine atoms dictates its chemical properties and toxicological behavior.

Caption: 2D structure of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB-173).

Section 2: Physicochemical Properties

The physicochemical properties of PCB-173 are fundamental to understanding its behavior in environmental and biological systems. Its high degree of chlorination results in low reactivity and high lipophilicity, which are hallmarks of persistent organic pollutants (POPs).

| Property | Value | Source |

| Molecular Formula | C₁₂H₃Cl₇ | [3] |

| Molecular Weight | 395.32 g/mol | [3] |

| Melting Point | 102-103 °C (216-217 °F) | [3] |

| Boiling Point | >400 °C (>752 °F) | [3] |

| Water Solubility | Extremely low | [4][5] |

| Log Kₒw (Octanol-Water Partition Coefficient) | ~7.4 | [6] |

| Vapor Pressure | Very low | [4] |

Causality Behind Properties: The seven chlorine atoms significantly influence these properties. The large atomic mass of chlorine results in a high molecular weight. The extensive chlorination increases the molecule's stability and lipophilicity ('fat-loving' nature), leading to a very high octanol-water partition coefficient (Log Kₒw).[2][5] This high Log Kₒw value indicates a strong tendency to partition from water into organic phases, such as sediments and the fatty tissues of living organisms.[2][4] Consequently, its water solubility is exceedingly low. The stability of the chlorinated biphenyl structure also results in a high boiling point and low vapor pressure, meaning it does not readily evaporate into the atmosphere.[4][5]

Section 3: Environmental Fate and Transport

The physicochemical properties of PCB-173 directly dictate its environmental behavior. Its resistance to degradation and high lipophilicity are the primary drivers of its persistence and bioaccumulation.

-

Persistence: PCB-173 is highly resistant to metabolic, chemical, and photolytic degradation. Its chemical stability, a desirable trait for its original industrial applications, makes it a long-lasting environmental contaminant.[4]

-

Bioaccumulation: Due to its high Log Kₒw, PCB-173 readily accumulates in the fatty tissues of organisms.[2][4] This process starts at the bottom of the food web and is magnified at each successive trophic level.

-

Biomagnification: As smaller organisms are consumed by larger ones, the concentration of PCB-173 increases, leading to potentially high and toxic levels in apex predators, including humans.[4]

-

Transport: While its low volatility limits long-range atmospheric transport compared to less chlorinated congeners, PCB-173 can adhere to airborne particulate matter and be transported over significant distances.[4] It is primarily found in soil and sediments, where it can remain for decades.

Caption: Relationship between PCB-173 properties and its environmental fate.

Section 4: Toxicological Profile

PCBs as a class are recognized for their toxicity, and are considered probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[2] The toxicity can vary significantly between different congeners.

-

General Toxicity: PCBs are known endocrine disruptors, neurotoxins, and can cause damage to the immune, reproductive, and dermal systems.[2][7] In humans, exposure is linked to various cancers, developmental defects, and impaired cognitive development in children exposed in the womb.[2]

-

Mechanism: While some "dioxin-like" PCBs exert their toxicity through the aryl hydrocarbon receptor (AhR), many non-dioxin-like congeners, such as PCB-173, are believed to act through different, less-understood mechanisms. These can include disruption of intracellular signaling pathways, interference with neurotransmitters like dopamine, and altering calcium homeostasis.[2][7]

-

Health Effects Associated with PCBs:

-

Carcinogenicity: Linked to liver, brain, and skin cancers.[2]

-

Neurotoxicity: Associated with decreased IQ, learning deficits, and impaired psychomotor development.[2]

-

Endocrine Disruption: Can interfere with thyroid and reproductive hormones.[2]

-

Reproductive Effects: Linked to birth defects and reduced fertility.[2]

-

Section 5: Experimental Protocol for Analysis

The accurate quantification of PCB-173 in environmental matrices like soil or sediment is essential for risk assessment and regulatory monitoring. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[8] A triple quadrupole GC-MS/MS system provides even greater selectivity, which is crucial for distinguishing target analytes from complex matrix interference.[1][8]

Objective: To extract, identify, and quantify PCB-173 from a sediment sample using GC-MS/MS.

Principle (The "Why"): This protocol uses solvent extraction to isolate PCBs from the solid matrix. A cleanup step is then employed to remove interfering compounds (like lipids and sulfur) that could compromise the chromatographic analysis. The final determination is performed by GC-MS/MS, which separates the compounds based on their volatility and then detects them based on their specific mass-to-charge ratio, providing definitive identification and quantification. The use of a ¹³C-labeled internal standard for PCB-173 is critical for correcting any analyte loss during the sample preparation process, ensuring high accuracy.

Methodology:

-

Sample Preparation (Extraction):

-

Step 1: Homogenize and air-dry the sediment sample. Weigh approximately 10 grams of the dried sample into a Soxhlet extraction thimble.

-

Step 2: Add a known amount of ¹³C₁₂-labeled PCB-173 internal standard to the sample. This is the cornerstone of the self-validating system; the recovery of this standard will be used to correct the final concentration of the native analyte.

-

Step 3: Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and acetone for 16-24 hours. Causality: This solvent mixture is effective at extracting lipophilic compounds like PCBs from the sediment matrix.

-

Step 4: Concentrate the extract to approximately 1 mL using a rotary evaporator.

-

-

Cleanup (Purification):

-

Step 1: Prepare a multi-layer silica gel column. The layers should consist of (from bottom to top): glass wool, activated silica gel, 30% sulfuric acid-impregnated silica gel, and anhydrous sodium sulfate. Causality: The acid-silica layer removes lipids and other oxidizable interferences, while the sodium sulfate removes any residual water.

-

Step 2: Transfer the concentrated extract onto the column and elute with hexane.

-

Step 3: Collect the eluate and concentrate it to a final volume of 1 mL.

-

-

Instrumental Analysis (GC-MS/MS):

-

Instrument: Triple Quadrupole Gas Chromatograph-Mass Spectrometer (GC-MS/MS).

-

GC Column: A low-bleed capillary column suitable for PCB analysis (e.g., a DB-5MS or equivalent).[9]

-

Injector: Splitless injection at 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/minute to 270°C and hold for 5 minutes.[10]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

-

MS/MS Mode: Multiple Reaction Monitoring (MRM). Select at least two specific precursor-to-product ion transitions for both native PCB-173 and its ¹³C₁₂-labeled internal standard to ensure unambiguous identification and quantification.

-

-

Quality Control (Self-Validation):

-

Method Blank: An empty sample vessel carried through the entire process to check for contamination.

-

Matrix Spike: A duplicate sample spiked with a known amount of PCB-173 standard to assess matrix effects and recovery.

-

Certified Reference Material (CRM): Analysis of a CRM with a known concentration of PCB-173 to verify the accuracy of the entire method.

-

Caption: Workflow for the analysis of PCB-173 in sediment samples.

Conclusion

2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB-173) is a highly persistent and bioaccumulative environmental contaminant. Its chemical properties, particularly its high degree of chlorination and resulting lipophilicity, are the root cause of its environmental longevity and toxicological concern. The continued presence of PCB-173 in the environment necessitates robust and reliable analytical methods, such as the GC-MS/MS protocol detailed here, to accurately monitor its levels and protect human and ecological health. Further research into the specific toxicological mechanisms of non-dioxin-like congeners like PCB-173 is crucial for a complete understanding of the risks posed by legacy PCB contamination.

References

-

EWG/Commonweal. (n.d.). PCB-173. EWG. Retrieved from [Link]

-

Carl ROTH. (n.d.). PCB 173, CAS No. 68194-16-1. Retrieved from [Link]

-

CPAChem. (n.d.). PCB 173 [CAS:68194-16-1] 500ug/ml in Iso-octane. Retrieved from [Link]

-

LAB-ALL. (n.d.). PCB 173 [CAS:68194-16-1] 500ug/ml in Iso-octane. Retrieved from [Link]

-

Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes. Retrieved from [Link]

-

Pragolab. (n.d.). Reproducible trace analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS. Retrieved from [Link]

-

Peak Scientific. (2015, April 20). GC-MS/MS analysis of PAH and PCB in environmental samples. Retrieved from [Link]

- Tlou, M. G., et al. (2016). Development and Validation of a Gas Chromatography-Mass Spectrometry Based Procedure for the Determination of Polychlorinated Biphenyls in Transformer Oil. Journal of Environmental Chemistry and Ecotoxicology, 8(4), 26-38.

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,2',3,3',5,6,6'-Heptachlorobiphenyl Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,3',4,5,6-Heptachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

- Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls.

-

National Center for Biotechnology Information. (n.d.). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. Retrieved from [Link]

-

National Research Council. (2001). A Risk-Management Strategy for PCB-Contaminated Sediments. The National Academies Press. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

Sources

- 1. pragolab.cz [pragolab.cz]

- 2. ewg.org [ewg.org]

- 3. accustandard.com [accustandard.com]

- 4. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2,2',3,3',4,5,6-Heptachlorobiphenyl | C12H3Cl7 | CID 50102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Read "A Risk-Management Strategy for PCB-Contaminated Sediments" at NAP.edu [nationalacademies.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. shimadzu.com [shimadzu.com]

- 10. longdom.org [longdom.org]

Comprehensive Technical Guide to 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB-176): Structural Causality, Toxicokinetics, and High-Resolution Analytical Workflows

Executive Summary

In the field of environmental forensics and neurotoxicology, polychlorinated biphenyls (PCBs) are not treated as a monolith. The specific chlorination pattern of a congener dictates its three-dimensional geometry, receptor affinity, and environmental persistence. This whitepaper provides an in-depth technical analysis of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB-176) . By examining the causality between its highly hindered molecular structure and its non-dioxin-like (NDL) toxicokinetics, this guide equips researchers and drug development professionals with the mechanistic understanding and self-validating analytical protocols required to accurately quantify and assess this complex chiral congener.

Structural Causality and Physicochemical Identity

The1 classifies PCB-176 under2[1][2]. It is a heptachlorinated biphenyl with a molecular formula of C₁₂H₃Cl₇ and a molecular weight of 395.32 g/mol [1].

The Causality of Steric Hindrance: The defining structural feature of PCB-176 is the presence of chlorine atoms at all four ortho positions (2, 2', 6, and 6'). Chlorine is a bulky halogen; when all four ortho positions are occupied, the severe steric clash between the atoms on opposing rings forces the biphenyl structure into a rigid, perpendicular conformation.

This geometry has two profound implications:

-

Non-Dioxin-Like (NDL) Classification: Because the rings cannot achieve coplanarity, PCB-176 is physically incapable of intercalating into the planar binding pocket of the Aryl hydrocarbon Receptor (AhR). Therefore, it exhibits no dioxin-like toxicity.

-

Axial Chirality (Atropisomerism): The massive energy barrier to rotation around the carbon-carbon biphenyl bond locks the molecule in place, creating stable, non-superimposable mirror images known as atropisomers[3]. PCB-176 exists as stable enantiomers at physiological temperatures, which fundamentally alters its biological disposition.

Table 1: Physicochemical Properties of PCB-176

| Property | Value |

| CAS Number | 52663-65-7 |

| IUPAC Name | 2,2',3,3',4,6,6'-Heptachloro-1,1'-biphenyl |

| Molecular Formula | C₁₂H₃Cl₇ |

| Molecular Weight | 395.32 g/mol |

| Melting Point | 102–103 °C |

| Boiling Point | 395.1 °C |

| Toxicity Classification | Non-Dioxin-Like (NDL), Chiral Atropisomer |

Toxicokinetics and Molecular Mechanisms

Since PCB-176 does not bind to the AhR, its toxicological profile is driven by its non-planar geometry.

Ryanodine Receptor (RyR) Activation: Highly ortho-substituted NDL-PCBs exhibit a strong affinity for the Ryanodine Receptor (RyR) located on the endoplasmic and sarcoplasmic reticulum. The non-planar structure of PCB-176 interacts with the FKBP12/RyR complex, stabilizing the receptor channel in an open conformation. This causality leads to an anomalous, uncontrolled efflux of intracellular Ca²⁺, which disrupts downstream signaling cascades critical for dendritic growth and neurodevelopment.

Enantioselective Metabolism: Despite being highly chlorinated, PCB-176 possesses vicinal (adjacent) unchlorinated hydrogen atoms on its second ring (positions 4' and 5'). This structural vulnerability allows Cytochrome P450 enzymes to form an arene oxide intermediate, facilitating rapid clearance from the blood[3]. Crucially, 3 demonstrate that this metabolism is enantioselective—enzymes preferentially degrade one atropisomer over the other, leading to a significant enantiomeric enrichment of PCB-176 in target tissues such as the liver and breast milk[3].

Figure 1: Logical relationship detailing the neurotoxic mechanism of NDL-PCBs via RyR activation.

Advanced Analytical Methodologies: EPA Method 1668A

Quantifying PCB-176 in complex environmental or biological matrices requires extreme precision. Low-resolution methods (e.g., EPA 8082) are insufficient due to the co-elution of PCB-176 with other heptachlorobiphenyls. To achieve sub-parts-per-trillion (ppt) detection limits,4 is the mandatory standard[4].

Self-Validating Protocol Design

To ensure absolute data integrity, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) . By spiking the sample with a ¹³C₁₂-labeled PCB-176 internal standard prior to extraction, the analytical system becomes self-validating. Any physical loss of the analyte during aggressive cleanup steps, or any variation in instrument sensitivity, is mathematically nullified because the ratio of native-to-isotope response remains constant.

Step-by-Step Analytical Workflow

-

Sample Preparation & Isotope Spiking: Homogenize the matrix (tissue, sediment, or serum). Spike the sample with a precisely known concentration of ¹³C₁₂-labeled PCB-176. Causality: Early spiking ensures that the labeled standard undergoes the exact same matrix suppression and extraction inefficiencies as the native analyte.

-

Soxhlet Extraction: Extract the matrix using a non-polar solvent system (Hexane/Dichloromethane 1:1 v/v) for 16–24 hours. Causality: Continuous solvent reflux provides the high activation energy required to desorb highly lipophilic PCBs from complex organic matrices.

-

Multi-Stage Column Cleanup:

-

Acidic Silica Gel: Degrades lipids and oxidizes reactive matrix components.

-

Alumina Column: Removes polar interferences.

-

Carbon Column: Separates planar (dioxin-like) from non-planar (NDL) PCBs. Because of its 4 ortho chlorines, PCB-176 will elute in the forward (non-planar) fraction.

-

-

Instrumental Analysis (HRGC/HRMS): Inject the concentrated extract onto an SPB-Octyl or DB-1 capillary column. Operate the HRMS in Selected Ion Monitoring (SIM) mode at a resolving power of ≥10,000 (10% valley).

-

Quantification: Calculate the native PCB-176 concentration using the Relative Response Factor (RRF) derived from the exact mass ion ratios.

Figure 2: Step-by-step analytical workflow for PCB-176 quantification using EPA Method 1668A.

Table 2: HRMS Exact Mass Parameters for Heptachlorobiphenyls

| Analyte Type | Exact Mass (m/z) | Ion Type | Purpose |

| Native PCB-176 | 393.802 | [M+2]⁺ | Primary quantification ion |

| Native PCB-176 | 395.799 | [M+4]⁺ | Confirmation ion (Isotope ratio check) |

| ¹³C₁₂-Labeled PCB-176 | 405.842 | [M+2]⁺ | Internal standard quantification |

| ¹³C₁₂-Labeled PCB-176 | 407.839 | [M+4]⁺ | Internal standard confirmation |

Conclusion

The study of PCB-176 underscores the necessity of congener-specific analysis. Its highly hindered, ortho-rich structure directly dictates its inability to bind to the AhR, its propensity to disrupt calcium signaling via the Ryanodine Receptor, and its existence as stable, enantioselectively metabolized atropisomers. By employing self-validating HRGC/HRMS workflows, researchers can accurately isolate these variables, paving the way for more precise toxicological risk assessments and targeted drug development interventions against POP-induced neurotoxicity.

References

-

[1] EPA System of Registries. 1,1'-Biphenyl, 2,2',3,3',4,6,6'-heptachloro- - Substance Details. US Environmental Protection Agency. Available at:

-

[2] AccuStandard. CAS No. 52663-65-7 - 2,2',3,3',4,6,6'-Heptachlorobiphenyl. Available at:

-

[4] Electric Power Research Institute (EPRI). Review of Polychlorinated Biphenyl Congener Monitoring Methods. Available at:

-

[3] Kania-Korwel, I., et al. Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice. PubMed Central (PMC), National Institutes of Health. Available at:

Sources

Synthesis and Origin of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 177): A Technical Whitepaper

Executive Summary

2,2',3,3',4,6,6'-Heptachlorobiphenyl, commonly designated as PCB 177 (CAS: 52663-65-7), is a highly sterically hindered, non-dioxin-like polychlorinated biphenyl congener[1]. Characterized by its four ortho-chlorine substituents (positions 2, 2', 6, and 6'), this molecule presents unique challenges in both environmental trace analysis and targeted chemical synthesis. This whitepaper provides an in-depth mechanistic guide to the origin, bioaccumulation, and laboratory synthesis of PCB 177, designed for researchers and application scientists in toxicology and analytical chemistry.

Environmental Origin and Industrial Pedigree

PCB 177 does not occur naturally. Its origin is exclusively anthropogenic, stemming from the bulk industrial electrophilic chlorination of biphenyl using anhydrous chlorine gas and Lewis acid catalysts (e.g., FeCl3 or SbCl5 ).

During the mid-20th century, these bulk syntheses produced complex commercial mixtures known by trade names such as Aroclor (Monsanto)[2]. PCB 177 is a prominent congener in high-chlorination mixtures, specifically Aroclor 1260 (which contains approximately 60% chlorine by weight) and Aroclor 1262 [3].

Bioaccumulation and Persistence

Due to its extreme lipophilicity (high logKow ) and the steric shielding of its biphenyl core, PCB 177 is highly resistant to both oxidative metabolism by cytochrome P450 enzymes and microbial reductive dechlorination[4]. The four ortho-chlorines force the biphenyl rings into a nearly orthogonal conformation (dihedral angle ~70°–80°), which prevents the molecule from adopting a coplanar geometry. While this lack of coplanarity means PCB 177 does not bind strongly to the Aryl hydrocarbon Receptor (AhR) (rendering it "non-dioxin-like"), it is heavily implicated in neurotoxic pathways, specifically via the sensitization of the Ryanodine receptor (RyR)[5].

Figure 1: Environmental origin and bioaccumulation pathway of PCB 177.

Chemical Synthesis Strategies: Overcoming Steric Hindrance

The targeted synthesis of PCB 177 is essential for generating analytical reference standards and toxicological probes. However, coupling two heavily chlorinated benzene rings to form a tetra-ortho substituted biaryl is notoriously difficult due to extreme steric repulsion[5].

Method A: The Classic Ullmann Coupling

Historically, highly substituted PCBs were synthesized via the Ullmann coupling of chlorinated iodobenzenes (e.g., 1-iodo-2,3,4,6-tetrachlorobenzene and 1-iodo-2,3,6-trichlorobenzene) in the presence of copper bronze at temperatures exceeding 230 °C.

-

Mechanistic Flaw : The bulky organocopper intermediates struggle to achieve the necessary proximity for reductive elimination. This results in poor yields (20–38%) and a statistical mixture of cross-coupled (PCB 177) and homocoupled byproducts, requiring exhaustive chromatographic separation[6].

Method B: The Cadogan Coupling

The Cadogan coupling utilizes a radical-mediated arylation pathway, reacting a chloroaniline (e.g., 2,3,4,6-tetrachloroaniline) with a chlorobenzene in the presence of isoamyl nitrite[7]. While effective for generating highly chlorinated octa- and nonachlorobiphenyls, the radical nature of the reaction leads to poor regioselectivity, making it suboptimal for the precise synthesis of PCB 177[8].

Method C: The Modern Suzuki-Miyaura Cross-Coupling

The current gold standard for synthesizing sterically hindered PCBs is a heavily modified Suzuki-Miyaura cross-coupling[5]. Standard palladium catalysts (like Pd(PPh3)4 ) fail completely for tetra-ortho PCBs. Success requires the use of Pd(dba)2 paired with the bulky, electron-rich Buchwald ligand DPDB (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)[6].

-

Causality of Ligand Choice : The electron-rich dicyclohexylphosphine moiety increases electron density at the palladium center, accelerating the oxidative addition into the aryl iodide bond. Conversely, the massive steric bulk of the DPDB ligand creates a highly crowded coordination sphere. This steric pressure thermodynamically forces the palladium complex to undergo reductive elimination, forcefully expelling the sterically hindered PCB 177 product and regenerating the catalyst[5].

Figure 2: Comparison of synthetic pathways for highly sterically hindered PCB congeners.

Quantitative Data Summary

The following table summarizes the performance metrics of the primary synthetic routes for tetra-ortho substituted PCBs like PCB 177.

| Synthesis Method | Catalyst / Reagents | Temp / Time | Typical Yield | Key Advantages | Primary Limitations |

| Suzuki-Miyaura | Pd(dba)2 , DPDB, K3PO4 | 100 °C, 24 h | 65–98% | High regioselectivity; excellent yield. | Requires specialized Buchwald ligands; sensitive to O2 . |

| Ullmann Coupling | Copper Bronze | 230 °C, 7 days | 20–38% | Simple, inexpensive reagents. | Extreme thermal conditions; high homocoupling rates. |

| Cadogan Coupling | Isoamyl Nitrite | 80 °C, 12 h | 10–40% | Good for non-specific, highly chlorinated mixtures. | Poor regioselectivity; complex chromatographic purification. |

Step-by-Step Experimental Protocol: Suzuki-Miyaura Synthesis of PCB 177

To ensure a self-validating workflow, the following protocol emphasizes the mechanistic reasons behind each operational step, specifically targeting the prevention of aryl boronic acid homocoupling.

Reagents:

-

2,3,4,6-Tetrachlorophenylboronic acid (1.2 equiv)

-

1-Iodo-2,3,6-trichlorobenzene (1.0 equiv)

-

Pd(dba)2 (5 mol%)

-

DPDB ligand (10 mol%)

-

K3PO4 (2.0 equiv, dissolved in minimal deionized water)

-

Toluene (solvent)

Step-by-Step Workflow:

-

Rigorous Degassing (Critical Step): Combine the boronic acid, aryl iodide, and toluene in a Schlenk flask. Add the aqueous K3PO4 solution. Subject the biphasic mixture to three continuous freeze-pump-thaw cycles.

-

Causality: Trace oxygen rapidly oxidizes the palladium catalyst and promotes the homocoupling of the boronic acid, generating 2,2',3,3',4,4',6,6'-octachlorobiphenyl, which is nearly impossible to separate from PCB 177 via standard chromatography[5].

-

-

Catalyst Activation: Under a positive pressure of ultra-pure Argon, add Pd(dba)2 and DPDB to the flask. Stir at room temperature for 15 minutes.

-

Validation: The solution will transition from a dark purple/black to a deep red-orange, visually confirming the displacement of the labile dba ligands and the formation of the active Pd(0) -DPDB complex.

-

-

Cross-Coupling: Seal the Schlenk flask and heat the mixture to 100 °C in an oil bath for 24 hours with vigorous stirring (to ensure mixing of the biphasic system).

-

Workup and Extraction: Cool the reaction to room temperature. Dilute with hexane and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous Na2SO4 .

-

Purification: Concentrate the organic layer in vacuo. Pass the crude residue through a short column of activated silica gel using 100% hexane as the eluent.

-

Causality: PCBs are highly non-polar and will elute rapidly near the solvent front, leaving the polar phosphine ligands, palladium black, and unreacted boronic acid trapped on the baseline.

-

-

Analytical Validation: Analyze the purified fraction via Gas Chromatography-Electron Capture Detection (GC-ECD) to confirm congener purity. Use Gas Chromatography-Mass Spectrometry (GC-MS) to verify the molecular ion ( m/z≈395 for C12H3Cl7 ) and the characteristic isotopic cluster of a heptachlorinated species[1].

References

-

Joshi, S. N., et al. (2011). "Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives." Synthesis, 2011(6), 933-941.[Link]

-

McKinney, J. D., et al. (1981). "Synthesis of the Octa- and Nonachlorobiphenyl Isomers and Congeners and Their Quantitation Commercial Polychlorinated Biphenyls and Identification in Human Breast Milk." Journal of Analytical Toxicology, 5(3), 138-142.[Link]

-

U.S. Environmental Protection Agency (EPA). "Microbial dechlorination of polychlorinated biphenyls, dibenzo-p-dioxins, and -furans in groundwater at the Portland Harbor Superfund Site." EPA Science Inventory.[Link]

Sources

- 1. accustandard.com [accustandard.com]

- 2. restservice.epri.com [restservice.epri.com]

- 3. restservice.epri.com [restservice.epri.com]

- 4. semspub.epa.gov [semspub.epa.gov]

- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis of the Octa- and nonachlorobiphenyl isomers and congeners and their quantitation in commercial polychlorinated biphenyls and identification in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Environmental Fate and Transport of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 173)

Abstract

This technical guide provides a comprehensive overview of the environmental fate and transport of the persistent organic pollutant (POP), 2,2',3,3',4,6,6'-Heptachlorobiphenyl, commonly known as PCB 173. As a member of the polychlorinated biphenyl (PCB) family, this congener exhibits high lipophilicity, chemical stability, and resistance to degradation, leading to its persistence in the environment and bioaccumulation in food webs. This document, intended for researchers, environmental scientists, and regulatory professionals, delves into the physicochemical properties of PCB 173 that govern its behavior in various environmental compartments, including soil, water, air, and biota. We will explore its partitioning behavior, transport mechanisms, and transformation pathways, providing a holistic understanding of its environmental lifecycle. Furthermore, this guide presents detailed analytical methodologies for the detection and quantification of PCB 173 in environmental matrices, ensuring scientific integrity and reproducibility of data.

Introduction: The Legacy and Concern of PCB 173

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were extensively used in various industrial applications, such as dielectric fluids in transformers and capacitors, until their production was banned in many countries in the 1970s due to their environmental persistence and adverse health effects.[1][2] PCB 173 is one of the 209 possible PCB congeners, characterized by the presence of seven chlorine atoms attached to the biphenyl structure. Its high degree of chlorination contributes to its low water solubility and high octanol-water partition coefficient, making it particularly prone to sorb to organic matter in soil and sediment and to accumulate in the fatty tissues of living organisms.[3][4] Understanding the environmental dynamics of PCB 173 is crucial for assessing its ecological risks and developing effective remediation strategies for contaminated sites.

Physicochemical Properties Governing Environmental Behavior

The environmental fate of PCB 173 is fundamentally dictated by its inherent physicochemical properties. These parameters determine its partitioning between different environmental media and its potential for long-range transport. While experimental data for PCB 173 can be limited, estimations and data from similar heptachlorobiphenyls provide valuable insights.

| Property | Value | Unit | Significance in Environmental Fate |

| Molecular Formula | C₁₂H₃Cl₇ | - | Basic chemical identity. |

| Molecular Weight | 395.32 | g/mol | Influences diffusion and volatility.[5] |

| LogKow (Octanol-Water Partition Coefficient) | ~7.27 - 7.4 | - | A key indicator of a substance's lipophilicity and potential for bioaccumulation. High values indicate a strong affinity for organic matter and lipids.[5][6] |

| Water Solubility | ~3.14 x 10⁻⁹ - 5.21 x 10⁻⁹ | g/L | Extremely low solubility limits its concentration in the aqueous phase and promotes partitioning to sediment and biota.[6] |

| Vapor Pressure | ~1.14 x 10⁻⁶ - 2.10 x 10⁻⁶ | mmHg | Low vapor pressure suggests it is not highly volatile, but it can still undergo atmospheric transport, especially when adsorbed to airborne particles.[6] |

| Henry's Law Constant | ~8.32 x 10⁻⁶ - 2.58 x 10⁻⁴ | atm·m³/mol | Indicates the partitioning behavior between air and water. A low value suggests a preference for the aqueous phase over the air.[6] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (estimated from Kow) | L/kg | High Koc values signify strong adsorption to organic matter in soil and sediment, leading to low mobility in groundwater.[7][8] |

Expert Insight: The high LogKow and Koc values are the primary drivers of PCB 173's persistence in soil and sediment. This strong sorption to organic matter significantly reduces its bioavailability for microbial degradation and its mobility in aqueous environments, leading to long-term contamination of these compartments.

Environmental Fate and Transport: A Multi-Compartment Journey

The journey of PCB 173 through the environment is a complex interplay of partitioning, transport, and transformation processes.

Soil and Sediment: The Primary Sinks

Due to its hydrophobic nature, PCB 173 strongly adsorbs to the organic fraction of soil and sediment.[7] This process, quantified by the soil organic carbon-water partitioning coefficient (Koc), effectively immobilizes the compound, making these compartments the primary environmental sinks.[9] Leaching into groundwater is generally limited for PCBs when the leaching solution is water; however, co-contamination with organic solvents can significantly enhance their mobility.[7]

Water: A Medium for Transport

Despite its low water solubility, PCB 173 is detected in aquatic environments. Its presence in water is primarily due to runoff from contaminated soils, atmospheric deposition, and industrial discharges.[2] In the aqueous phase, it is predominantly associated with suspended particulate matter and dissolved organic carbon, which facilitates its transport in riverine and marine systems.

Air: Long-Range Atmospheric Transport

While not highly volatile, PCB 173 can enter the atmosphere through volatilization from contaminated surfaces (soil and water) and as a result of industrial emissions.[10] In the atmosphere, it can exist in both the vapor phase and adsorbed to airborne particulate matter. This atmospheric transport is a significant mechanism for the global distribution of PCBs, leading to their presence in remote ecosystems far from original sources.[4]

Biota: Bioaccumulation and Biomagnification

The high lipophilicity of PCB 173 is the driving force behind its significant bioaccumulation in living organisms.[11] It readily partitions into the fatty tissues of aquatic and terrestrial organisms from their environment and diet. As it moves up the food chain, its concentration increases at each trophic level, a process known as biomagnification.[12][13] This leads to the highest concentrations of PCB 173 being found in top predators, including fish, marine mammals, and birds of prey, posing a significant toxicological risk.[14][15]

Caption: Environmental fate and transport pathways of PCB 173.

Degradation and Transformation Pathways

PCBs are notoriously resistant to degradation, and highly chlorinated congeners like PCB 173 are particularly persistent. However, transformation can occur through both biotic and abiotic processes, albeit at very slow rates.

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of PCBs.[16]

-

Anaerobic Dechlorination: In anoxic environments like deep sediments, anaerobic microorganisms can reductively dechlorinate highly chlorinated PCBs. This process involves the removal of chlorine atoms, which can reduce the toxicity of the congener and make it more susceptible to further degradation.[16][17]

-

Aerobic Degradation: In the presence of oxygen, aerobic bacteria can break down less chlorinated PCBs through a process involving dioxygenase enzymes.[18] This pathway typically involves the oxidation of the biphenyl rings, leading to ring cleavage and the formation of chlorobenzoic acids, which can be further mineralized.[10][19] However, the high degree of chlorination in PCB 173 sterically hinders the action of these enzymes, making aerobic degradation a very slow process.[10]

Abiotic Degradation

-

Photodegradation: In the presence of sunlight, PCBs in the atmosphere or surface waters can undergo photolytic degradation.[1] This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine bonds and the breakdown of the biphenyl structure.

Caption: Major degradation pathways for PCB 173.

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of PCB 173 in various environmental matrices. The choice of method depends on the matrix, the required detection limits, and the specific research objectives.

Sample Preparation: A Critical First Step

Effective extraction and cleanup are paramount for obtaining reliable results.

-

Extraction:

-

Soils and Sediments: Soxhlet extraction or pressurized fluid extraction (PFE) with organic solvents like hexane/acetone are commonly used.

-

Water: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using cartridges packed with materials like C18 are effective.

-

Biota: Tissues are typically homogenized and extracted with organic solvents, often after lipid removal through techniques like gel permeation chromatography (GPC).

-

-

Cleanup: The crude extracts are often complex and require cleanup to remove interfering compounds. This is typically achieved using column chromatography with adsorbents such as silica gel, alumina, or Florisil.

Instrumental Analysis

Gas chromatography (GC) is the cornerstone of PCB analysis.

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive and selective method for halogenated compounds like PCBs. It is a cost-effective technique for routine monitoring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides definitive identification and quantification of individual PCB congeners. High-resolution mass spectrometry (HRMS) offers the highest level of selectivity and sensitivity, which is crucial for analyzing complex environmental samples and achieving very low detection limits.

Experimental Protocol: Analysis of PCB 173 in Soil by GC-MS

This protocol provides a general workflow for the analysis of PCB 173 in soil samples.

1. Sample Preparation: a. Air-dry the soil sample and sieve to remove large debris. b. Weigh approximately 10 g of the homogenized soil into a Soxhlet thimble. c. Add a surrogate standard solution to the soil to monitor extraction efficiency. d. Extract the soil for 18-24 hours using a 1:1 mixture of hexane and acetone in a Soxhlet apparatus. e. Concentrate the extract to a small volume using a rotary evaporator.

2. Extract Cleanup: a. Prepare a multi-layer silica gel column. b. Apply the concentrated extract to the top of the column. c. Elute the PCBs with an appropriate solvent mixture (e.g., hexane). d. Collect the fraction containing the PCBs and concentrate it to a final volume of 1 mL. e. Add an internal standard for quantification.

3. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A non-polar capillary column (e.g., DB-5ms) is typically used for PCB analysis. c. Injection: Inject 1-2 µL of the final extract into the GC. d. GC Program: Use a temperature program that allows for the separation of PCB 173 from other congeners and potential interferences. e. MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. Monitor characteristic ions for PCB 173.

4. Quantification: a. Create a calibration curve using certified PCB 173 standards. b. Quantify the concentration of PCB 173 in the sample by comparing its peak area to the calibration curve and correcting for the recovery of the surrogate standard.

Caption: Experimental workflow for the analysis of PCB 173 in soil.

Conclusion and Future Perspectives

2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 173) remains a significant environmental contaminant due to its persistence, bioaccumulative potential, and resistance to degradation. Its environmental fate is characterized by strong partitioning to soil and sediment, limited mobility in water, potential for long-range atmospheric transport, and significant biomagnification in food webs. While natural degradation processes do occur, they are extremely slow for this highly chlorinated congener.

Future research should focus on developing and optimizing innovative remediation technologies for PCB-contaminated sites. This includes enhancing the efficiency of microbial degradation through bioaugmentation and biostimulation strategies, as well as exploring novel chemical and physical treatment methods. Continued monitoring of PCB 173 levels in various environmental compartments and biota is essential for assessing the effectiveness of regulatory measures and protecting ecosystem and human health. A deeper understanding of the congener-specific toxicity and transformation products of PCB 173 will further refine risk assessments and guide future environmental management decisions.

References

-

Abramowicz, D. A. (1990). Aerobic and anaerobic biodegradation of PCBs: a review. Critical Reviews in Biotechnology, 10(3), 241-251. [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2,2',3,3',4,4',6-Heptachlorobiphenyl. [Link]

-

U.S. Environmental Protection Agency. (n.d.). CompTox Chemicals Dashboard - 2,2',3,3',5,6,6'-Heptachlorobiphenyl. [Link]

-

Griffin, R. A., & Chou, S. F. J. (1981). PCBs and the Environment. Journal of Environmental Science & Health, Part A, 16(5), 549-562. [Link]

-

PubChem. (n.d.). 2,2',3,3',4,4',6-Heptachlorobiphenyl. [Link]

-

University of New Hampshire Scholars' Repository. (n.d.). Octanol/Water Partitioning Coefficients of PCB Mixtures for Environmental Fate and Transport. [Link]

-

MDPI. (2022). Bioremediation of PCBs. In Encyclopedia. [Link]

-

Walters, D. M., Mills, M. A., Cade, B. S., & Burkard, L. P. (2011). Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient. Environmental science & technology, 45(9), 3917–3924. [Link]

-

Oregon State University. (1994). Bioaccumulation of dietary 2,2',4,4',5,5'-hexachlorobiphenyl and induction of hepatic aryl hydrocarbon hydroxylase. [Link]

-

Seth, R., Mackay, D., & Muncke, J. (1999). Estimating the organic carbon partition coefficient and its variability for hydrophobic chemicals. Environmental science & technology, 33(14), 2390-2394. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). [Link]

-

National Center for Biotechnology Information. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. [Link]

-

Rapaport, R. A., & Eisenreich, S. J. (1984). Chromatographic determination of octanol-water partition coefficients (Kow's) for 58 PCB polychlorinated biphenyl congeners. Environmental Science & Technology, 18(3), 163-170. [Link]

-

Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls. Journal of Physical and Chemical Reference Data, 15(2), 911-929. [Link]

-

Washington State Department of Ecology. (n.d.). Default hydrogeologic parameter data for deriving soil concentrations for groundwater protection WAC 173-340-747. [Link]

-

Kumar, A., Kumar, R., & Singh, J. (2019). Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils. Environmental Science and Pollution Research, 26(23), 23259–23280. [Link]

-

Terzaghi, E., Vitale, C. M., Salina, G., & Di Guardo, A. (2020). Plants radically change the mobility of PCBs in soil: Role of different species and soil conditions. Journal of Hazardous Materials, 388, 121786. [Link]

-

PubChem. (n.d.). 2,2',3,3',4,5',6'-Heptachlorobiphenyl. [Link]

-

Mphepya, J. N., Polder, A., Jørund, G., & Mbajiorgu, F. M. (2008). PCBs in air, soil and milk in industrialized and urban areas of KwaZulu-Natal, South Africa. Atmospheric Environment, 42(26), 6543-6552. [Link]

-

Kumar, A., Singh, G., & Singh, R. (2023). Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27. Metabolites, 13(5), 629. [Link]

-

U.S. Environmental Protection Agency. (n.d.). PCBs, MINING, AND WATER POLLUTION. [Link]

-

Franco, A., & Trapp, S. (2008). Estimation of soil–water partition coefficient normalized to organic carbon for ionizable organic chemicals. Environmental toxicology and chemistry, 27(10), 1995-2004. [Link]

-

Li, Y., Xu, Y., Liu, X., Liu, Y., & Zhang, Q. (2022). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. International Journal of Environmental Research and Public Health, 19(12), 7274. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (2013). Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients. Technical Report No. 121. [Link]

-

Awafung, E. A., Justin, A. B., & Chelimo, M. M. (2023). The Impact of Bioaccumulation and Biomagnification in Humans. On J Clin & Med Case Rep, 1(2), 1-6. [Link]

-

Ghafoor, A., & S. Ali. (2019). Novel calculator for estimation of Freundlich partitioning coefficient. PLoS ONE 14(5): e0216474. [Link]

-

Bozeman Science. (2012, April 23). Bioaccumulation and Biomagnification [Video]. YouTube. [Link]

Sources

- 1. What are PCBs? [oceanservice.noaa.gov]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. 1. EXPOSURE DATA - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. PCBs in air, soil and milk in industrialized and urban areas of KwaZulu-Natal, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2',3,3',4,4',6-Heptachlorobiphenyl | C12H3Cl7 | CID 40478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

- 7. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. cimi.org [cimi.org]

- 12. Trophic magnification of PCBs and its relationship to the octanol-water partition coefficient [pubs.usgs.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. laurinpublishers.com [laurinpublishers.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 172)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production in many countries for decades, continue to pose a significant threat to environmental and human health.[1][2] Their chemical stability and lipophilicity lead to their bioaccumulation in the food chain and persistence in the environment.[3][4] The toxicity of PCBs varies considerably among the 209 different congeners, depending on the number and position of chlorine atoms on the biphenyl structure.[5] This guide provides a detailed toxicological profile of a specific congener, 2,2',3,3',4,6,6'-Heptachlorobiphenyl, also known as PCB 172. This higher-chlorinated, non-dioxin-like PCB is a relevant compound for toxicological assessment due to its presence in environmental and biological samples.[6] This document will delve into its physicochemical characteristics, toxicokinetics, mechanisms of toxicity, and the experimental methodologies used to evaluate its effects, providing a crucial resource for researchers in toxicology and related fields.

Physicochemical Profile of PCB 172

The toxicological behavior of a chemical is intrinsically linked to its physical and chemical properties. For PCB 172, a heptachlorinated biphenyl, these properties dictate its environmental fate, bioavailability, and interaction with biological systems.

| Property | Value | Source |

| Chemical Formula | C₁₂H₃Cl₇ | [7] |

| Molecular Weight | 395.32 g/mol | [7][8] |

| CAS Number | 52663-65-7 | [7] |

| Melting Point | 102-103 °C | [7] |

| Boiling Point | >400 °C | [7] |

| Log Kow (Octanol-Water Partition Coefficient) | ~7.4 (estimated) | [9] |

| Water Solubility | Very low (estimated in the ng/L range) | [10] |

Note: Some values are for the specific congener 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 176), which is structurally very similar to PCB 172 and serves as a close estimate. The high Log Kow and low water solubility are characteristic of higher-chlorinated PCBs and are key determinants of their bioaccumulation potential.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The persistence and toxicity of PCB 172 are largely governed by its toxicokinetic properties. As a highly chlorinated and lipophilic compound, it is readily absorbed and accumulates in fatty tissues.

Absorption: PCBs can be absorbed through ingestion, inhalation, and dermal contact.[11] Due to its lipophilicity, PCB 172 is efficiently absorbed from the gastrointestinal tract when ingested with contaminated food.

Distribution: Following absorption, PCB 172 is transported in the blood, primarily bound to lipoproteins, and distributed to various tissues.[11] Its high lipid solubility leads to significant accumulation in adipose tissue, which acts as a long-term reservoir. It can also be found in other lipid-rich tissues, including the skin, liver, and brain.[3]

Metabolism: The metabolism of PCBs is a critical determinant of their toxicity and persistence. It primarily occurs in the liver and is mediated by the cytochrome P450 (CYP) enzyme system. The rate of metabolism generally decreases with an increasing number of chlorine atoms. For heptachlorobiphenyls like PCB 172, metabolism is slow. The metabolic process typically involves hydroxylation to form hydroxylated PCBs (OH-PCBs), which can be further conjugated with glucuronic acid or sulfate for excretion.

Excretion: Due to its high lipophilicity and slow metabolism, the excretion of PCB 172 is very slow. The hydroxylated metabolites, being more water-soluble, can be excreted in bile and, to a lesser extent, in urine after conjugation. However, some OH-PCBs can be persistent and may exhibit their own toxic effects.

Mechanisms of Toxicity

PCB 172, as a non-dioxin-like PCB, exerts its toxicity through various mechanisms that do not primarily involve the aryl hydrocarbon receptor (AhR), which is the main target of dioxin-like PCBs.[6] The primary mechanisms of toxicity for non-dioxin-like PCBs like PCB 172 include neurotoxicity, endocrine disruption, and the induction of oxidative stress.

Neurotoxicity

PCBs are well-documented neurotoxicants, and non-dioxin-like congeners are particularly implicated in these effects.[6] The neurotoxicity of PCB 172 is thought to occur through several interconnected pathways:

-

Disruption of Dopaminergic Systems: PCBs can interfere with the synthesis, storage, release, and reuptake of dopamine, a critical neurotransmitter for motor control, cognition, and mood.[12] This can lead to a reduction in dopamine levels in various brain regions.[6] The disruption of dopamine homeostasis is a key factor in the neurobehavioral effects observed after PCB exposure.[13]

-

Alteration of Calcium Homeostasis: PCBs can disrupt intracellular calcium (Ca²⁺) signaling, which is fundamental for neuronal function, including neurotransmitter release and synaptic plasticity. Some PCB congeners have been shown to interact with ryanodine receptors, leading to uncontrolled release of Ca²⁺ from intracellular stores.[6] This can result in excitotoxicity and neuronal cell death.

-

Thyroid Hormone Disruption: PCBs can interfere with the thyroid hormone system, which is crucial for normal brain development.[6] They can reduce circulating levels of thyroid hormones and some hydroxylated metabolites can bind to thyroid hormone transport proteins and receptors, potentially disrupting their function.[14][15]

Endocrine Disruption

Beyond neurotoxicity, PCB 172 is considered an endocrine-disrupting chemical (EDC).[2] EDCs can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.[16] PCBs can affect the synthesis, transport, and metabolism of steroid hormones, and interact with their receptors.[2] These disruptions can lead to reproductive and developmental problems.

Oxidative Stress

Exposure to PCBs can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.[12] This occurs when the cellular antioxidant defense mechanisms are overwhelmed. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and is implicated in a wide range of toxic effects, including neurodegeneration and carcinogenesis.

Carcinogenicity

PCBs are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).[1] While the carcinogenic potential of individual congeners can vary, exposure to PCB mixtures has been associated with an increased risk of certain cancers, including liver cancer.[17] The mechanisms of PCB-induced carcinogenicity are complex and may involve both genotoxic and non-genotoxic pathways, including the induction of oxidative stress and the promotion of cell proliferation.

Quantitative Toxicological Data

Specific quantitative toxicological data such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) are crucial for risk assessment.[18][19][20] However, there is a significant lack of such data specifically for 2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 172). The available data are primarily for commercial PCB mixtures (Aroclors) or other heptachlorobiphenyl congeners.

| Parameter | Value | Species | Route | Congener/Mixture | Source |

| LD50 | 1010 mg/kg | Rat | Oral | Aroclor 1254 | [3] |

| LD50 | 1315 mg/kg | Rat | Oral | Aroclor 1260 | [3] |

| LD50 | 1010 mg/kg | Rat | Oral | 2,2',3,3',4,4',6-Heptachlorobiphenyl (PCB 171) | [21] |

| LOAEL | 0.03 mg/kg/day | Rat | Oral | Heptachlor (developmental neurotoxicity) | [11] |

It is critical to note that the absence of specific LD50, NOAEL, and LOAEL data for PCB 172 represents a significant data gap in its toxicological profile. The values presented above for other PCBs and related compounds should be used with caution and are for comparative purposes only.

Experimental Methodologies for Toxicity Assessment

A variety of in vitro and in vivo methods are employed to assess the toxicity of PCBs. These assays are designed to evaluate different toxicological endpoints and mechanisms of action.

In Vitro Cytotoxicity Assays

These assays are used to determine the concentration of a substance that is toxic to cells in culture. They are often the first step in a toxicological evaluation.

MTT Assay Protocol for SH-SY5Y Neuroblastoma Cells

The SH-SY5Y human neuroblastoma cell line is a relevant model for studying the neurotoxic effects of chemicals.[22]

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Exposure: Prepare a stock solution of PCB 172 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of PCB 172 in the culture medium and expose the cells to these concentrations for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of PCB 172 to determine the IC50 (the concentration that inhibits 50% of cell viability).

In Vitro Oxidative Stress Assay

This assay measures the production of reactive oxygen species (ROS) in cells exposed to a toxicant.

DCFH-DA Assay Protocol

-

Cell Culture and Exposure: Follow steps 1-3 of the MTT assay protocol.

-

Probe Loading: After the exposure period, remove the treatment medium and wash the cells with a buffer (e.g., PBS). Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to each well and incubate for 30-60 minutes at 37°C in the dark. DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Express the results as the percentage of fluorescence intensity relative to the vehicle control.

In Vivo Neurotoxicity Study in Rodents

In vivo studies are essential for understanding the systemic effects of a toxicant. A typical subchronic oral toxicity study in rats to assess neurotoxicity would follow a protocol similar to this:

-

Animal Model: Use a standard laboratory strain of rats (e.g., Sprague-Dawley or Wistar).

-

Dosing: Administer PCB 172 dissolved in a suitable vehicle (e.g., corn oil) to different groups of animals by oral gavage daily for a period of 28 or 90 days. Include a control group that receives only the vehicle. Use a range of doses to establish a dose-response relationship.

-

Clinical Observations: Monitor the animals daily for any signs of toxicity, including changes in behavior, body weight, and food and water consumption.

-

Behavioral Testing: At the end of the exposure period, conduct a battery of behavioral tests to assess motor function, learning, and memory (e.g., open field test, Morris water maze).

-

Neurochemical Analysis: After the behavioral tests, euthanize the animals and collect brain tissue. Analyze specific brain regions (e.g., striatum, hippocampus, cortex) for levels of neurotransmitters (e.g., dopamine and its metabolites) and the expression of key proteins involved in neuronal function.

-

Histopathology: Perform histopathological examination of brain tissue to look for any structural changes or signs of neuronal damage.

-

Data Analysis: Analyze the data statistically to determine the NOAEL and LOAEL for neurotoxicity.[23]

Conclusion

2,2',3,3',4,6,6'-Heptachlorobiphenyl (PCB 172) is a persistent and bioaccumulative environmental contaminant with the potential for significant toxicity. As a non-dioxin-like PCB, its primary toxic effects are mediated through the disruption of neuronal and endocrine systems, as well as the induction of oxidative stress. While a substantial body of research exists on the toxicology of PCBs as a class, there is a critical need for more specific data on individual congeners like PCB 172, particularly in the area of quantitative toxicology. The experimental methodologies outlined in this guide provide a framework for future research to fill these knowledge gaps. A deeper understanding of the toxicological profile of PCB 172 is essential for accurate risk assessment and the protection of human and environmental health.

References

Sources

- 1. Tuning the Signaling Output of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Protein Kinase C and Toll-Like Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neurotoxicity of Polychlorinated Biphenyls and Related Organohalogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polychlorinated Biphenyls (PCBs) Toxicity: Clinical Assessment | Environmental Medicine | ATSDR [archive.cdc.gov]

- 8. accustandard.com [accustandard.com]

- 9. 2,2',3,3',4,5',6'-Heptachlorobiphenyl | C12H3Cl7 | CID 40477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Identification of a New Hormone-Binding Site on the Surface of Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. Identification of the Functional Domain of Thyroid Hormone Receptor Responsible for Polychlorinated Biphenyl–Mediated Suppression of Its Action in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polychlorinated biphenyls (PCBs) exert thyroid hormone-like effects in the fetal rat brain but do not bind to thyroid hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Individual polychlorinated biphenyl (PCB) congeners produce tissue- and gene-specific effects on thyroid hormone signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2,2',3,4,4',6,6'-Heptachlorobiphenyl | C12H3Cl7 | CID 92392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Guidance for the identification of endocrine disruptors in the context of Regulations (EU) No 528/2012 and (EC) No 1107/2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. newtonlab.ucsd.edu [newtonlab.ucsd.edu]

- 20. norden.diva-portal.org [norden.diva-portal.org]

- 21. 2,2',3,3',4,4',6-Heptachlorobiphenyl | C12H3Cl7 | CID 40478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. PCB 153 Modulates Genes Involved in Proteasome and Neurodegeneration-Related Pathways in Differentiated SH-SY5Y Cells: A Transcriptomic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Bioaccumulation and Biomagnification of Heptachlorobiphenyls

Abstract

Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants (POPs) that continue to pose significant risks to environmental and human health decades after their production was banned.[1][2][3] Among the 209 possible PCB congeners, the higher chlorinated forms, such as heptachlorobiphenyls (PCBs with seven chlorine atoms), are of particular concern due to their extreme persistence and high potential for bioaccumulation and biomagnification.[4][5] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles governing the environmental fate of heptachlorobiphenyls. We will delve into their physicochemical properties, the mechanisms driving their accumulation in organisms, their progression through food webs, associated toxicological effects, and the state-of-the-art analytical methodologies for their detection and quantification in biological matrices.

Introduction to Heptachlorobiphenyls

Heptachlorobiphenyls are a subgroup of PCBs, which are synthetic organic compounds produced by the chlorination of a biphenyl molecule.[6][7] The number and position of the seven chlorine atoms on the biphenyl rings result in several different isomers, or congeners. These compounds were not produced individually but were components of commercial PCB mixtures like Aroclors (e.g., Aroclor 1260).[8] Due to their chemical stability, non-flammability, and electrical insulating properties, they were used in a wide array of industrial applications, including transformers, capacitors, and as plasticizers in paints and sealants.[6][9][10]

Their widespread use and improper disposal have led to their ubiquitous presence in the environment.[4][7] The chemical stability that made them industrially valuable also makes them highly resistant to environmental degradation, leading to their persistence in soil, water, and sediments.[1][4][7]

Physicochemical Properties Governing Environmental Behavior

The environmental behavior of heptachlorobiphenyls is dictated by their molecular structure and resulting physicochemical properties. The high degree of chlorination is the primary determinant of these characteristics.

-

Lipophilicity and the Octanol-Water Partitioning Coefficient (Kow): Heptachlorobiphenyls are highly lipophilic, meaning they have a strong affinity for fats and oils over water.[5][6][10] This property is quantified by the octanol-water partitioning coefficient (Kow). The log Kow values for heptachlorobiphenyls are very high, generally in the range of 6.5 to 8.0. This extreme hydrophobicity is a key reason for their tendency to partition from water into the fatty tissues of living organisms.[8][11]

-

Low Water Solubility: Corresponding to their high lipophilicity, heptachlorobiphenyls have extremely low solubility in water.[4][5] This property limits their mobility in aqueous environments but enhances their adsorption to organic matter in sediments and soils, creating long-term environmental reservoirs.[5][8]

-

Persistence: The carbon-chlorine bonds in highly chlorinated PCBs are very strong and resistant to both chemical and biological degradation.[4][7] This resistance to breakdown means that once released into the environment, they persist for extremely long periods.[1]

Table 1: Physicochemical Properties of Representative Heptachlorobiphenyl Congeners

| Congener (PCB No.) | Molecular Formula | Log Kow (approx.) | Water Solubility (µg/L, approx.) |

| PCB 170 | C12H3Cl7 | 7.2 | 0.005 |

| PCB 180 | C12H3Cl7 | 7.36 | 0.001 |

| PCB 187 | C12H3Cl7 | 7.1 | 0.01 |

Data compiled from various environmental chemistry databases. Exact values may vary slightly between sources.

Mechanisms of Bioaccumulation

Bioaccumulation is the process by which a contaminant is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium (e.g., water, air, soil).[1][12] For heptachlorobiphenyls in aquatic environments, this occurs through several pathways:

-

Bioconcentration: This refers to the direct uptake of a chemical from the surrounding water, primarily across respiratory surfaces like gills.[13] Due to their low water solubility, bioconcentration from water is a less dominant pathway for highly chlorinated PCBs compared to dietary uptake.

-

Dietary Uptake: The primary route of exposure for most aquatic and terrestrial organisms is through the ingestion of contaminated food.[11] Because heptachlorobiphenyls are stored in the fatty tissues of prey, they are efficiently transferred to predators upon consumption.[11]

-

Sediment Exposure: Benthic (bottom-dwelling) organisms can accumulate heptachlorobiphenyls directly from contaminated sediments through ingestion or dermal contact.[8][14] These organisms then serve as a crucial entry point for the contaminants into the broader food web.[14]

Once absorbed, the high lipophilicity of heptachlorobiphenyls causes them to be stored in adipose (fat) tissues, where they are sequestered from metabolic processes and can remain for long periods.[1][6][14]

The Process of Biomagnification

Biomagnification, also known as trophic magnification, is the incremental increase in the concentration of a contaminant at successively higher levels in a food chain.[1][12][15] Heptachlorobiphenyls are classic examples of compounds that biomagnify.[16][17]

The process occurs because these compounds are:

-

Persistent: They are not broken down in the environment.[1]

-

Bioaccumulative: They are readily stored in organisms' tissues.[4]

-

Not Easily Metabolized or Excreted: Organisms at each trophic level retain the contaminant from their food, leading to a net increase in concentration.

As a result, apex predators at the top of the food web, such as marine mammals, predatory birds, and humans, can accumulate dangerously high concentrations of heptachlorobiphenyls, even when levels in the surrounding environment are very low.[5][14][15]

Caption: Increasing concentration of heptachlorobiphenyls up the food web.

Toxicokinetics and Metabolism

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of toxins.[18] The toxicokinetics of heptachlorobiphenyls are characterized by efficient absorption, widespread distribution to fatty tissues, and extremely slow metabolism and elimination.[19][20]

-

Absorption and Distribution: Following ingestion, heptachlorobiphenyls are readily absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream, ultimately accumulating in lipid-rich tissues like adipose tissue, liver, and skin.[6][21]

-

Metabolism: The metabolism of PCBs is a detoxification process carried out primarily by cytochrome P450 enzymes in the liver.[22][23] However, the structure of heptachlorobiphenyls, with their high number of chlorine atoms and specific substitution patterns, makes them highly resistant to metabolic breakdown.[5] The rate of metabolism decreases significantly with an increasing degree of chlorination.[20] This resistance to metabolism is a major factor contributing to their long biological half-life, which can range from years to decades in humans.[5][6]

-

Excretion: Due to their poor water solubility and resistance to metabolism, heptachlorobiphenyls are excreted very slowly from the body, primarily in feces.[18][20]

Toxicological Effects

The accumulation of heptachlorobiphenyls in organisms can lead to a range of adverse health effects.[6] While much of the research has been on commercial PCB mixtures, specific congeners, including some heptachlorobiphenyls, are known to be toxic.[24] Some congeners are classified as "dioxin-like" due to their ability to bind to the aryl hydrocarbon (Ah) receptor, leading to a cascade of toxic effects.[23]

Reported effects in wildlife and laboratory animals include:

-

Endocrine Disruption: Interference with hormone systems, particularly thyroid and reproductive hormones.[6][23]

-

Immunotoxicity: Suppression of the immune system, leading to increased susceptibility to diseases.[6][21]

-

Reproductive and Developmental Effects: Impaired reproduction, birth defects, and developmental problems in offspring.[23][24]

-

Carcinogenicity: Several PCB mixtures are classified as probable human carcinogens, with studies showing an increase in liver tumors in animals.[21][23][24]

Analytical Methodologies for Quantification

The accurate quantification of specific heptachlorobiphenyl congeners in complex biological matrices is a significant analytical challenge. It requires highly sensitive and selective methods to separate them from hundreds of other similar compounds.

The gold standard for this analysis is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) , as detailed in methods like EPA Method 1668.[26][27][28][29] This method allows for the separation, identification, and quantification of all 209 PCB congeners at very low concentrations (parts-per-trillion).[26][29]